molecular formula C19H20N2O3 B5355988 N-(2-methoxy-5-methylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

N-(2-methoxy-5-methylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

Cat. No.: B5355988
M. Wt: 324.4 g/mol
InChI Key: JDWLSMRUKTVWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as MMMP, is a synthetic compound that belongs to the class of pyrrolidine carboxamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Mechanism of Action

The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by interacting with the endocannabinoid system. This compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can activate cannabinoid receptors and modulate their downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of inflammatory diseases, such as arthritis and colitis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. Additionally, this compound has been shown to modulate the activity of the endocannabinoid system, which can affect various physiological processes, such as appetite, mood, and pain sensation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methoxy-5-methylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is its potential as a novel pharmacological agent for the treatment of various diseases. This compound has been shown to exhibit promising pharmacological activities in preclinical studies, suggesting its potential as a drug candidate. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the synthesis of this compound can be challenging, and the yield can be low. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of lab experiments.

Future Directions

There are several future directions for the study of N-(2-methoxy-5-methylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One of the main areas of research is the development of more efficient synthesis methods for this compound, which can improve the yield and reduce the cost of production. Another area of research is the elucidation of the exact mechanism of action of this compound, which can provide insights into its pharmacological activities and potential therapeutic applications. Additionally, the evaluation of the safety and efficacy of this compound in clinical trials is necessary to determine its potential as a drug candidate. Finally, the identification of novel derivatives of this compound with improved pharmacological activities can lead to the development of more potent and selective drugs for the treatment of various diseases.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. The synthesis of this compound involves the reaction of 2-methoxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-phenylpyrrolidine-3-carboxamide in the presence of triethylamine to obtain this compound. This compound has been extensively studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. This compound has also been shown to modulate the activity of the endocannabinoid system, which plays a crucial role in various physiological processes. The exact mechanism of action of this compound is not fully understood, and there are some limitations associated with its use in lab experiments. However, there are several future directions for the study of this compound, including the development of more efficient synthesis methods, the elucidation of its mechanism of action, and the evaluation of its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of N-(2-methoxy-5-methylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide involves the reaction of 2-methoxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-phenylpyrrolidine-3-carboxamide in the presence of triethylamine to obtain this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. This compound has also been shown to modulate the activity of the endocannabinoid system, which plays a crucial role in various physiological processes, such as pain sensation, appetite, and mood regulation.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-8-9-17(24-2)16(10-13)20-19(23)14-11-18(22)21(12-14)15-6-4-3-5-7-15/h3-10,14H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWLSMRUKTVWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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